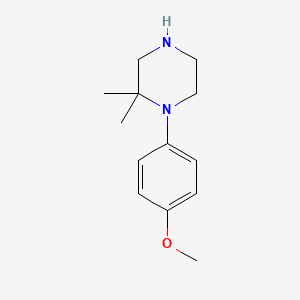

1-(4-甲氧基苯基)-2,2-二甲基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-Methoxyphenyl)-2,2-dimethylpiperazine” likely belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,2-dimethylpiperazine” were not found, similar compounds have been synthesized through various methods . For instance, enantiopure (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .科学研究应用

合成和表征

- 合成技术:甲氧基哌啶酰胺是1-(4-甲氧基苯基)-2,2-二甲基哌嗪的衍生物,通过4-甲氧基苯甲酰氯和1-甲基哌嗪的反应合成。这个过程突出了该化合物在新型致幻物质开发中的用途,并使用各种分析方法对其进行表征(Power et al., 2014)。

药理学特性

- 抗抑郁和抗焦虑效应:包括结构类似于1-(4-甲氧基苯基)-2,2-二甲基哌嗪的苯基哌嗪衍生物在动物模型中评估了其抗抑郁和抗焦虑效应。这些研究强调了这类化合物在心理健康领域的潜在治疗应用(Pytka et al., 2015)。

材料科学应用

活性包装材料:使用类似化合物合成的分子印迹水凝胶的研究展示了在食品包装中延长货架寿命和防止氧化方面的应用。这表明了该化合物在开发创新包装解决方案中的相关性(Benito-Peña等,2016)。

混合配体的合成:涉及类似化合物的新型配体的合成展示了在开发具有潜在用途的新材料方面的应用,这些材料可用于各种化学过程和材料科学(Aluri et al., 2014)。

分析化学

分析技术:使用毛发样本研究1-(4-甲氧基苯基)-2,2-二甲基哌嗪衍生物的色谱分析突出了该化合物在法医毒理学和分析化学中的作用(Barroso et al., 2010)。

X射线和NMR研究:使用X射线衍射和NMR技术研究涉及类似化合物的复合物,说明了其在分子结构确定中的重要性(Dega-Szafran et al., 2006)。

作用机制

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They also bind to alpha receptors to mediate their effects .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets, potentially serotonin receptors and alpha receptors, leading to changes in neurotransmitter levels .

Biochemical Pathways

Similar compounds have been shown to affect the serotonin pathway . This could lead to downstream effects such as mood regulation, sleep, and appetite control.

Pharmacokinetics

Similar compounds like apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans . These properties could impact the bioavailability of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine.

Result of Action

Based on the behavior of structurally similar compounds, it may lead to changes in neurotransmitter levels, potentially affecting mood, sleep, and appetite .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its action .

生化分析

Biochemical Properties

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. This interaction is crucial as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine has been shown to interact with serotonin and dopamine receptors, which are critical for neurotransmission . These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing neurological functions.

Cellular Effects

The effects of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance mitochondrial function and bioenergetics under ischemic-like conditions . This compound also influences cell signaling pathways, particularly those involving oxidative stress and reactive oxygen species (ROS) production . By modulating these pathways, 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine can impact gene expression and cellular metabolism, promoting cell survival and function under stress conditions.

Molecular Mechanism

At the molecular level, 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . Additionally, it interacts with serotonin and dopamine receptors, modulating neurotransmitter release and uptake . These binding interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in enhancing mitochondrial bioenergetics and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and reduce neuroinflammation . At higher doses, there may be toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile and efficacy.

Transport and Distribution

The transport and distribution of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that it can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its interactions with efflux transporters, which can affect its localization and accumulation .

Subcellular Localization

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine exhibits specific subcellular localization, particularly within mitochondria and phagosomes . This localization is crucial for its activity, as it allows the compound to modulate mitochondrial function and ROS production effectively. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical and cellular effects.

属性

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-4-6-12(16-3)7-5-11/h4-7,14H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGXLZKDLYDSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602376 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893748-41-9 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。